molecular formula C5H4N2O2S2 B13453682 4-Cyanothiophene-3-sulfonamide

4-Cyanothiophene-3-sulfonamide

Cat. No.: B13453682
M. Wt: 188.2 g/mol
InChI Key: MCJZEVWIVJJQAP-UHFFFAOYSA-N
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Description

4-Cyanothiophene-3-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a cyano group at the 4-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the reaction of thiophene derivatives with suitable reagents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of 4-Cyanothiophene-3-sulfonamide may involve large-scale oxidative coupling reactions, utilizing readily available thiophene derivatives and amines. The process is optimized to ensure high yield and purity of the final product, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The cyano and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: 4-Cyanothiophene-3-sulfonamide is unique due to the combination of the cyano and sulfonamide groups on the thiophene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2 g/mol

IUPAC Name

4-cyanothiophene-3-sulfonamide

InChI

InChI=1S/C5H4N2O2S2/c6-1-4-2-10-3-5(4)11(7,8)9/h2-3H,(H2,7,8,9)

InChI Key

MCJZEVWIVJJQAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)C#N

Origin of Product

United States

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